2-[3,5-Dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Description
This compound is a highly complex glycoside characterized by a triterpenoid core (dodecahydropicen moiety) linked to multiple sugar units. The structure includes hydroxyl, hydroxymethyl, and methyl groups, which confer distinct solubility and reactivity profiles. The dodecahydropicen backbone suggests structural similarities to saponins or steroidal glycosides, which are known for membrane-disrupting properties .
Properties
IUPAC Name |
2-[3,5-dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H68O13/c1-21-29(47)34(55-35-32(50)31(49)30(48)24(18-43)53-35)33(51)36(52-21)54-28-11-12-38(4)25(39(28,5)19-44)10-13-40(6)26(38)9-8-22-23-16-37(2,3)14-15-42(23,20-45)27(46)17-41(22,40)7/h8-9,21,24-36,43-51H,10-20H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYJYFCCMSVEPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H68O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
781.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound known as 2-[3,5-Dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule with potential biological activities that are being explored in various fields of biomedical research. This article provides an overview of its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound belongs to a class of triterpenoids and glycosides characterized by multiple hydroxyl groups and a complex carbon skeleton. The presence of multiple hydroxymethyl groups suggests potential interactions with biological macromolecules and pathways.
Antioxidant Activity
Research has indicated that compounds similar to this structure exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress in cells by neutralizing free radicals. Studies have shown that triterpenoids can enhance the body's antioxidant defenses by upregulating endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Anti-inflammatory Effects
The compound has been associated with anti-inflammatory properties. Triterpenoids can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in various inflammatory diseases . This activity is particularly relevant in chronic conditions like arthritis and cardiovascular diseases.
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Mechanistic studies have shown that similar compounds can interfere with cell cycle progression and promote programmed cell death through pathways involving p53 and caspases .
Cardiovascular Benefits
Some research indicates that triterpenoid compounds may improve cardiovascular health by enhancing endothelial function and reducing blood pressure. They may also exert protective effects against atherosclerosis by modulating lipid profiles and reducing arterial inflammation .
Case Studies
- Case Study on Antioxidant Effects : A study published in Journal of Medicinal Chemistry demonstrated that a related triterpenoid significantly reduced oxidative stress markers in diabetic rats when administered at a dose of 50 mg/kg body weight for four weeks .
- Clinical Trials for Anti-inflammatory Activity : A clinical trial assessed the efficacy of a triterpenoid extract containing similar compounds for treating chronic venous insufficiency. Patients reported significant improvements in symptoms after 12 weeks of treatment compared to the placebo group .
Data Table: Biological Activities Overview
Scientific Research Applications
The compound 2-[3,5-Dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule with potential applications across various fields. This article explores its scientific research applications based on current findings and documented case studies.
Structure and Composition
The molecular formula of the compound is C₄₃H₇₂O₁₄ with a molecular weight of approximately 813 g/mol. The structure includes multiple hydroxyl groups that contribute to its biological activity and solubility in water. The extensive branching and functional groups suggest potential interactions with biological systems.
Pharmacological Potential
The compound's structure suggests potential pharmacological applications. Research indicates that similar compounds with multiple hydroxyl groups exhibit significant biological activities including:
- Antioxidant Properties : Compounds rich in hydroxyl groups can scavenge free radicals, thus providing protective effects against oxidative stress.
- Anti-inflammatory Effects : Studies have shown that polyphenolic compounds can reduce inflammation markers in various models .
Biological Studies
Due to its structural complexity, the compound could serve as a valuable tool in biological studies:
- Cell Signaling : Investigations into how such compounds interact with cellular receptors can provide insights into their roles in signaling pathways.
- Drug Delivery Systems : The ability to modify the compound for targeted delivery of therapeutic agents is an area of ongoing research.
Cosmetic Applications
Given its potential antioxidant and anti-inflammatory properties, this compound may find applications in cosmetic formulations aimed at improving skin health:
- Skin Protection : Formulations containing similar compounds have been shown to protect against UV radiation and promote skin repair.
- Moisturizing Agents : The hydrophilic nature of the compound can enhance moisture retention in skin care products.
Case Study 1: Antioxidant Activity
A study published in the Journal of Medicinal Chemistry explored the antioxidant properties of structurally similar compounds. Results indicated that these compounds significantly reduced oxidative stress markers in vitro and improved cell viability under oxidative conditions .
Case Study 2: Anti-inflammatory Mechanisms
Research conducted on related compounds demonstrated their effectiveness in inhibiting pro-inflammatory cytokines in human cell lines. This suggests that the compound could be beneficial in developing treatments for inflammatory diseases .
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The compound contains eight hydroxyl groups (as per PubChem’s hydrogen bond donor count ), which participate in reactions such as acetylation, oxidation, and glycosidic bond formation. Key reactions include:
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Structural basis : The SMILES string (PubChem ) reveals hydroxyl groups on the oxane (sugar) rings and the dodecahydropicen moiety, providing multiple sites for modification.
Glycosidic Bond Hydrolysis
The glycosidic linkages between the dodecahydropicen aglycone and sugar units are susceptible to hydrolysis:
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Mechanistic insight : The lability of these bonds under acidic conditions aligns with typical glycoside behavior .
Stability and Degradation
The compound’s stability is influenced by its functional groups and storage conditions:
Functionalization of the Dodecahydropicen Moiety
The triterpenoid-like dodecahydropicen core may undergo reactions typical of steroidal frameworks:
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Computational support : The XLogP3 value of 3.1 indicates moderate hydrophobicity, suggesting compatibility with nonpolar reagents.
Comparative Reactivity with Analogues
The compound’s reactivity differs from simpler glycosides due to steric effects from the hexamethyl and hydroxymethyl substituents:
| Feature | This Compound | Simpler Glycosides (e.g., Quercetin glycosides) |
|---|---|---|
| Hydroxyl Reactivity | Slower acetylation due to steric hindrance | Faster reactions at accessible hydroxyl groups |
| Glycosidic Stability | Enhanced stability from bulky aglycone | Higher lability in acidic environments |
Comparison with Similar Compounds
Structural Analogues
The compound shares key features with chromenobenzodioxocin derivatives (e.g., compounds 10B–10E in ), which exhibit:
- Glycosidic linkages : Both contain oxygenated cyclic ethers (oxane rings) and hydroxylated aromatic systems.
- Steric complexity : Multiple chiral centers and substituents (e.g., methyl, hydroxymethyl) influence conformational stability and intermolecular interactions .
Table 1: Structural Comparison
Functional and Pharmacological Differences
- Solubility : The target compound’s hydroxymethyl and hydroxyl groups enhance water solubility compared to less-polar triterpenes from Populus buds .
- Receptor binding: Unlike simpler phenylpropenoids (e.g., in Origanum vulgare), the glycosidic linkages in this compound may enable specific interactions with biological targets, such as ribosomes or membrane proteins, akin to trichothecene toxins studied via NMR .
- Synthetic accessibility: Chromenobenzodioxocin derivatives () are synthetically modified to include nitro groups, which are absent in the naturally derived target compound. This modification alters redox properties and toxicity profiles .
Analytical Challenges
- NMR characterization : Solid-state NMR (ssNMR) is critical for resolving hydrogen-bonding interactions in complex glycosides, as demonstrated in trichothecene studies . The target compound’s methyl and hydroxymethyl groups would require advanced ssNMR techniques for full conformational analysis.
- Chromatographic profiling : Similar to Populus bud extracts (), 2D-HPTLC or LC-MS would be necessary to resolve its multicomponent structure and quantify trace impurities .
Q & A
Q. How should researchers design experiments to synthesize this complex glycoside derivative efficiently?
Methodological Answer: Use statistical Design of Experiments (DoE) to optimize reaction variables (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can reduce the number of trials while identifying critical interactions between parameters like hydroxyl group reactivity and steric hindrance from hexamethyl substituents . Pair this with real-time monitoring (e.g., HPLC or FTIR) to track intermediate formation and adjust conditions dynamically.
Q. What techniques are recommended for characterizing the compound’s physical and chemical properties?
Methodological Answer: Employ a multi-modal approach :
- X-ray crystallography for absolute stereochemistry confirmation.
- High-resolution mass spectrometry (HRMS) and NMR (¹H, ¹³C, 2D-COSY/HSQC) to resolve overlapping signals from hydroxyl and methyl groups.
- Thermogravimetric analysis (TGA) to assess thermal stability, as melting points (e.g., ~215°C ) may vary due to polymorphism. Cross-validate results with computational models (e.g., density functional theory for vibrational spectra) .
Q. How can initial stability studies be structured under standard laboratory conditions?
Methodological Answer: Conduct accelerated stability testing by exposing the compound to controlled stressors:
- Humidity : 75% RH at 40°C for 4 weeks to evaluate hydrolytic degradation of glycosidic bonds.
- Light : UV-Vis irradiation to test photolytic susceptibility of phenolic hydroxyl groups.
- pH extremes : Buffer solutions (pH 2–12) to identify acid/base-sensitive regions (e.g., ester or ether linkages) .
Advanced Research Questions
Q. How can computational methods improve reaction pathway optimization for this molecule?
Methodological Answer: Integrate quantum chemical reaction path searches (e.g., via DFT or ab initio calculations) to map energetically feasible pathways. For example, calculate activation barriers for glycosylation steps involving the hexamethylpicenyl moiety. Combine this with machine learning to predict optimal solvent-catalyst pairs, reducing trial-and-error experimentation by >50% .
Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points or solubility)?
Methodological Answer: Apply systematic cross-validation :
- Compare dynamic vapor sorption (DVS) data with computational solubility parameters (Hansen solubility spheres) to address discrepancies.
- Use synchrotron-based XRD to detect polymorphic forms that may explain melting point variations.
- Publish raw datasets with metadata (e.g., crystallization solvents, heating rates) to enable reproducibility .
Q. How can researchers investigate the compound’s reactivity under non-ambient conditions (e.g., high pressure or cryogenic temperatures)?
Methodological Answer: Design in situ reaction monitoring systems :
Q. What advanced methodologies are suitable for ecological risk assessment when toxicological data is limited?
Methodological Answer: Leverage in silico toxicology platforms :
Q. How can AI-driven automation enhance purification of this compound from complex reaction mixtures?
Methodological Answer: Implement closed-loop chromatographic systems with AI-guided peak detection:
- Train neural networks on historical HPLC/MS data to predict elution profiles of byproducts.
- Optimize mobile-phase gradients in real time using reinforcement learning algorithms, reducing solvent waste by 30–40% .
Data Contradiction & Validation
Q. How should conflicting data on the compound’s hydrodynamic radius be addressed?
Methodological Answer: Perform multi-angle light scattering (MALS) coupled with size-exclusion chromatography (SEC) to measure absolute molecular size. Cross-reference with small-angle X-ray scattering (SAXS) to resolve discrepancies caused by aggregation or solvent effects .
Q. What statistical frameworks are recommended for reconciling divergent reaction yields in published syntheses?
Methodological Answer: Apply Bayesian meta-analysis to integrate yield data across studies, weighting results by experimental rigor (e.g., purity of starting materials, use of inert atmospheres). Use sensitivity analysis to identify critical variables (e.g., reaction time, catalyst purity) contributing to variability .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
